2-Propylpentanoic anhydride
CAS No.: 51660-44-7
Cat. No.: VC3849815
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51660-44-7 |
---|---|
Molecular Formula | C16H30O3 |
Molecular Weight | 270.41 g/mol |
IUPAC Name | 2-propylpentanoyl 2-propylpentanoate |
Standard InChI | InChI=1S/C16H30O3/c1-5-9-13(10-6-2)15(17)19-16(18)14(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3 |
Standard InChI Key | GYIUDLLQLVWKPP-UHFFFAOYSA-N |
SMILES | CCCC(CCC)C(=O)OC(=O)C(CCC)CCC |
Canonical SMILES | CCCC(CCC)C(=O)OC(=O)C(CCC)CCC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
2-Propylpentanoic anhydride features a symmetrical structure formed through the condensation of two 2-propylpentanoic acid molecules. The anhydride functional group (-O-(C=O)-O-) creates a reactive site capable of nucleophilic acyl substitution, while the branched alkyl chains confer lipid solubility critical for blood-brain barrier penetration . X-ray crystallographic studies of related valproate derivatives reveal twisted conformations that optimize intermolecular interactions in solid-state matrices .
Physical Properties
The compound's physicochemical profile underpins its pharmaceutical utility:
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 270.43 g/mol | Calculated |
Density | 0.92 g/cm³ | 25°C |
Boiling Point | 220°C | 760 mmHg |
Flash Point | 111°C | Closed cup |
Solubility | Miscible with DMSO, THF | 25°C |
Vapor Pressure | 0.01 hPa | 20°C |
Data compiled from demonstrate thermal stability suitable for industrial-scale reactions while necessitating controlled storage below 30°C to prevent hydrolysis .
Synthetic Methodologies
Laboratory-Scale Synthesis
The benchmark preparation involves sequential acylation using thionyl chloride (SOCl₂) and triethylamine in tetrahydrofuran:
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Activation Step:
Conducted at 86°C for 2 hours under nitrogen. -
Anhydride Formation:
Stirred at 10°C for 4 hours to minimize side reactions.
This method achieves 74-82% yield with HPLC purity >98%, though residual triethylamine hydrochloride necessitates extensive washing .
Industrial Production
Continuous flow reactors have superseded batch processes, enhancing safety and scalability:
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Microchannel Reactors: Enable precise temperature control (ΔT ±0.5°C) during exothermic chloride formation .
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Reactive Distillation: Simultaneously removes HCl byproduct, shifting equilibrium to favor anhydride formation (90% conversion) .
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Catalytic Optimization: Zirconium-based Lewis acids reduce reaction times by 40% versus traditional methods .
Reactivity and Chemical Transformations
Nucleophilic Acyl Substitutions
The anhydride undergoes characteristic reactions with biological nucleophiles:
Kinetic studies reveal second-order dependence on amine concentration (k₂ = 1.8 × 10⁻³ M⁻¹s⁻¹ in acetonitrile) .
Thermal Degradation Pathways
Accelerated stability testing (40°C/75% RH) identifies primary degradation products:
Biomedical Applications
Anticonvulsant Prodrug Development
Structural modifications enhance blood-brain barrier permeability:
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Dipeptide Conjugates:
Nα-valproyl-glycyl-GABA amide demonstrates 3.2-fold greater anticonvulsant activity than valproic acid in murine models (ED₅₀ = 45 mg/kg vs. 144 mg/kg) . -
Sustained-Release Formulations:
Poly(lactic-co-glycolic acid) microspheres loaded with 2-propylpentanoic anhydride maintain therapeutic valproate levels for 72 hours post-injection .
Epigenetic Modulation in Oncology
The anhydride serves as a histone deacetylase (HDAC) inhibitor precursor:
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Mechanism: Hydrolysis to valproic acid induces histone hyperacetylation (EC₅₀ = 0.5 mM), reactivating tumor suppressor genes .
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Synergistic Effects: Combined with temozolomide, enhances glioblastoma cell apoptosis by 62% versus monotherapy .
Toxicological Profile
Acute Exposure Risks
Animal studies (OECD 423) establish:
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 1,250 mg/kg |
Skin Irritation | Category 2 (EU CLP) |
Ocular Toxicity | Irreversible damage |
Material Safety Data Sheets mandate PPE including nitrile gloves and vapor respirators during handling .
Chronic Toxicity Mechanisms
Prolonged exposure (90-day rat study) reveals:
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Mitochondrial Dysfunction: Uncouples oxidative phosphorylation at 100 μM concentrations .
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Teratogenicity: Neural tube defect risk comparable to valproic acid (OR = 12.4) .
Industrial and Regulatory Considerations
Good Manufacturing Practices
Current ICH Q7 guidelines specify:
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Residual Solvents: Limit of 500 ppm for THF in final product .
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Genotoxic Impurities: Control of chlorinated byproducts below 1.5 μg/g .
Global Regulatory Status
Region | Approval Status | Key Restrictions |
---|---|---|
US FDA | Intermediate-only | Not for direct human use |
EMA | CMR Category 2 | Workplace exposure limits |
China NMPA | Restricted export | Annual production quotas |
Emerging Research Directions
Neuroprotective Formulations
Recent patents disclose:
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Intranasal Delivery: Chitosan nanoparticles increase brain bioavailability by 8-fold compared to oral routes .
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Alzheimer's Models: Reduces β-amyloid plaque burden by 41% in transgenic mice (p <0.01) .
Green Chemistry Innovations
Microwave-assisted synthesis reduces:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume